N-Methyl-D-phenylalanine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. It is the D-enantiomer of N-methyl-L-phenylalanine and is characterized by a methyl group attached to the amino group of D-phenylalanine. N-Methyl-D-phenylalanine has garnered considerable interest in scientific research due to its presence in various biologically active natural products and its potential as a building block for novel peptides with enhanced pharmacological properties. [, ]
N-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the addition of a methyl group to the nitrogen atom of the amino group. This compound is classified as an N-alkylated amino acid, which is significant in various biochemical and pharmaceutical applications. N-methyl-D-phenylalanine has garnered attention due to its potential roles in drug development and as a building block in synthetic biology.
N-methyl-D-phenylalanine can be derived from natural sources or synthesized through chemical processes. It falls under the category of unnatural amino acids, which are often utilized in research and therapeutic contexts. These compounds are known for their ability to modify protein structure and function, making them valuable in drug design and development.
The synthesis of N-methyl-D-phenylalanine can be achieved through various methods:
N-methyl-D-phenylalanine has a molecular formula of and a molecular weight of approximately 163.22 g/mol. The structure features:
The compound's stereochemistry is crucial, as the D-form refers to its specific spatial arrangement, influencing its biological activity.
N-methyl-D-phenylalanine participates in various chemical reactions, including:
The mechanism of action for N-methyl-D-phenylalanine primarily involves its role as an analog of natural amino acids in protein synthesis. Its incorporation into peptides can alter protein conformation and function due to steric hindrance introduced by the methyl group. This modification can affect:
Research indicates that such modifications can enhance the therapeutic efficacy of peptides by improving their resistance to enzymatic degradation or altering their interaction with biological targets .
N-methyl-D-phenylalanine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research and pharmaceutical formulations .
N-methyl-D-phenylalanine has several applications in scientific research:
Phenylalanine ammonia lyases (PALs) catalyze the reversible amination of cinnamic acid derivatives to yield phenylalanine analogues. For N-methyl-D-phenylalanine production, engineered PALs from Petroselinum crispum (PcPAL) have been optimized to accept bulky N-alkylated substrates while maintaining strict stereoselectivity. Key mutations in the active site—such as F137H and A110V—enlarge the substrate-binding pocket, enabling efficient processing of meta- and para-substituted cinnamic acids. Under optimized conditions (6 M NH₄OH, pH 10, OD₆₀₀:substrate ratio = 1), these variants achieve up to 91% conversion for ortho-substituted substrates and 76% for para-bromocinnamic acid, yielding enantiopure (>99% ee) D-phenylalanines after kinetic resolution [7] [10].
Table 1: Engineered PcPAL Variants for D-Phenylalanine Derivatives
Mutation | Target Substrate | Conversion (%) | ee (%) |
---|---|---|---|
F137H/A110V | p-Br-cinnamic acid | 82 | >99 |
I460V | m-CF₃-cinnamic acid | 34 | 93 |
A110V/M11L | p-CH₃-cinnamic acid | 49 | 95 |
Reductive methylamination employs imine reductases to convert α-keto acids into N-alkylated amino acids using alkylamines as donors. The Pseudomonas putida-derived enzyme DpkA (an imine reductase) catalyzes the NADPH-dependent coupling of phenylpyruvate and methylamine to form N-methyl-L-phenylalanine. To enable D-enantiomer synthesis, strategic mutations (P262A/M141L) shift DpkA’s substrate preference from pyruvate to phenylpyruvate, increasing catalytic efficiency (kcat/KM) from 0.8 to 5.2 mM⁻¹s⁻¹ [1] [9]. Co-expression with glucose dehydrogenase (GDH) enables NADPH regeneration, achieving 95% yield in enzyme-coupled systems. Fermentative approaches using engineered Corynebacterium glutamicum expressing DpkAP262A/M141L produce 0.73 g/L N-methyl-L-phenylalanine from glucose, though enantiomeric inversion remains a challenge for D-isomer production [1] [8].
Table 2: Kinetic Parameters of DpkA Variants
Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (mM⁻¹s⁻¹) |
---|---|---|---|---|
Wild-type DpkA | Pyruvate | 14.8 | 0.9 | 16.4 |
Wild-type DpkA | Phenylpyruvate | 0.7 | 8.2 | 0.08 |
DpkAP262A/M141L | Phenylpyruvate | 3.1 | 0.6 | 5.2 |
Incorporating N-methyl-D-phenylalanine into peptides requires specialized SPPS protocols to address steric hindrance and racemization risks. N-methylated residues lack the backbone N–H group, reducing hydrogen bonding and increasing conformational flexibility. This necessitates:
Retention time reductions in HPLC (e.g., from 17.2 min to 15.4 min for TA4 analogs) confirm altered hydrophobicity due to disrupted α-helical folding [5].
Chemoenzymatic routes combine chemical N-alkylation with enzymatic resolution or stereoinversion:
Table 3: Chemoenzymatic Methods for N-Methyl-D-Phenylalanine
Method | Catalyst | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Dynamic Kinetic Resolution | N-Methyl amino acid oxidase | 65 | 94 | Requires multi-step reaction |
Whole-Cell Biotransformation | E. coli (DpkA + deaminase) | 78 | 88 | Byproduct accumulation |
Fed-Batch Fermentation | C. glutamicum (DpkAmut) | 0.6 g/L | 73 | Low enantioselectivity |
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